molecular formula C24H35NO4 B2481514 Aspochalasin M

Aspochalasin M

Cat. No.: B2481514
M. Wt: 401.5 g/mol
InChI Key: GBCXTRJHTIEBIA-DNJNAQMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aspochalasin M is a naturally occurring compound belonging to the cytochalasin family, which is a group of fungal secondary metabolites. These compounds are characterized by a highly substituted isoindole ring fused to a larger macrocyclic ring. This compound is known for its biological activities, including cytostatic and cytotoxic effects, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspochalasin M is typically isolated from fungal species such as Aspergillus elegans and Spicaria elegans. The isolation process involves fermentation of the fungal culture followed by extraction and purification using chromatographic techniques .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation processes. Researchers are exploring the potential for biosynthetic pathways and genetic engineering to enhance production yields .

Chemical Reactions Analysis

Types of Reactions: Aspochalasin M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl, ketone, and double bonds in its structure .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .

Comparison with Similar Compounds

  • Aspochalasin A
  • Aspochalasin B
  • Aspochalasin C
  • Aspochalasin D
  • Aspochalasin J
  • Aspochalasin Z

Comparison: Aspochalasin M is unique among its counterparts due to its specific structural features and biological activities. While all aspochalasins share a common macrocyclic framework, minor modifications in their structures can lead to significant differences in their biological activities. For example, this compound has a distinct hydroxyl group at C-18, which influences its cytotoxicity compared to other aspochalasins .

Biological Activity

Aspochalasin M is a member of the aspochalasin family, which are secondary metabolites derived from fungi, particularly from the genus Aspergillus. These compounds exhibit a range of biological activities, including anti-tumoral, anti-microbial, and immunomodulatory effects. This article focuses on the biological activity of this compound, summarizing its effects on various cell lines and its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure typical of the aspochalasin family, which includes a macrocyclic scaffold with various functional groups. It is a colorless solid, soluble in organic solvents but less so in water. The compound's structure contributes significantly to its biological activity.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines. Notably, it exhibits modest activity against HL-60 cells (human promyelocytic leukemia) with an IC50 value of 20.0 μM , indicating its potential as an anti-cancer agent .

Cell Line IC50 (μM) Activity
HL-6020.0Moderate cytotoxicity
PC3 (Prostate Cancer)Not specifiedPotential activity
A2780 (Ovarian Cancer)17.29 (compound 2)Mild antiproliferative activity

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings . The presence of hydroxyl groups in its structure is believed to enhance its antibacterial potency.

While the precise mechanisms through which this compound exerts its biological effects are not fully elucidated, it is hypothesized that its activity may involve the disruption of cellular processes such as apoptosis and cell cycle regulation. The compound's structural features, particularly the hydroxyl groups and macrocyclic ring, are thought to play critical roles in mediating these effects .

Study 1: Cytotoxicity Assessment

A study conducted on various aspochalasins, including this compound, evaluated their cytotoxicity against different cancer cell lines. The results indicated that while this compound showed moderate activity against HL-60 cells, other derivatives exhibited varying degrees of potency against additional lines such as A2780 and PC3 .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound effectively inhibited the growth of certain pathogenic strains, reinforcing its potential as a therapeutic agent against infections .

Properties

IUPAC Name

(1S,5S,9Z,11S,14S,15R,16S)-5-hydroxy-9,13,14-trimethyl-16-(2-methylpropyl)-17-azatricyclo[9.7.0.01,15]octadeca-9,12-diene-2,6,18-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCXTRJHTIEBIA-DNJNAQMOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C(\CCC(=O)[C@H](CCC3=O)O)/C)C=C1C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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